萨替尼
描述
Sapitinib, also known as AZD8931, is an investigational small molecule drug . It has been used in trials studying the treatment and basic science of Neoplasms, Breast Cancer, Breast Neoplasms, Metastatic Cancer, and Metastatic Breast Cancer . It binds to and inhibits the ERBB family members EGFR, ERBB2 (HER2), and ERBB3, which may lead to decreased tumor cell proliferation and increased apoptosis .
Synthesis Analysis
In an in vitro metabolic study, the generation of reactive intermediates from Sapitinib was tested using human liver microsomes . The hydroxylation metabolic reaction represents the major in vitro metabolic pathway occurring at the piperidine moiety . Six in vitro phase I metabolites were characterized in addition to three reactive intermediates .Molecular Structure Analysis
The molecular structure of Sapitinib was analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The chemical formula of Sapitinib is C23H25ClFN5O3 .Chemical Reactions Analysis
The identification of Sapitinib metabolites revealed that the hydroxylation metabolic reaction represents the major in vitro metabolic pathway occurring at the piperidine moiety . Two probable Sapitinib-bioactivation pathways were suggested .Physical And Chemical Properties Analysis
Sapitinib has a molecular weight of 473.93 . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, boiling point of 632.8±55.0 °C at 760 mmHg, and vapour pressure of 0.0±1.9 mmHg at 25°C .科学研究应用
Oncology
Application Summary
Sapitinib has shown promise in reversing anticancer drug resistance in colon cancer cells overexpressing the ABCB1 transporter .
Methods of Application
In vitro studies utilized colon cancer cell lines with overexpression of the ABCB1 transporter. Sapitinib was applied to assess its efficacy in reversing drug resistance.
Results
Sapitinib significantly increased the efficacy of paclitaxel and doxorubicin in ABCB1 overexpressing cells without altering the expression or the subcellular location of the ABCB1 transporter.
Pharmacokinetics
Application Summary
Development of an LC-MS/MS method for quantification of Sapitinib in human liver microsomes for metabolic stability assessment .
Methods of Application
The study established a sensitive, rapid, and specific LC-MS/MS analytical method following FDA guidelines for bioanalytical method validation.
Results
The method achieved linearity from 1 ng/mL to 3000 ng/mL with a limit of quantification (LOQ) of 0.88 ng/mL, indicating high sensitivity.
Drug Metabolism
Application Summary
Characterization of Sapitinib’s reactive intermediates and bioactivation pathways using LC-MS/MS .
Methods of Application
Human liver microsomes were used to test the generation of reactive intermediates from Sapitinib, with capturing agents employed to trap iminium and aldehyde intermediates.
Clinical Trials
Application Summary
Sapitinib has been used in clinical trials studying treatment and basic science of various neoplasms, including breast cancer and metastatic conditions .
Methods of Application
Clinical trials have been conducted to evaluate the efficacy and safety of Sapitinib in treating different types of cancers.
Results
Sapitinib met its primary endpoint in phase 2/pre-phase 3 trials, showing potent inhibition of EGF-driven cellular proliferation.
Biochemistry
Application Summary
Investigation of Sapitinib’s metabolic reactions and the identification of its metabolites to understand its biochemical behavior .
Methods of Application
Metabolic reactions were studied in vitro using human liver microsomes, and metabolites were identified through LC-MS/MS.
Results
The hydroxylation metabolic reaction at the piperidine moiety was identified as the major in vitro metabolic pathway for Sapitinib.
Molecular Biology
Application Summary
Sapitinib’s role in influencing gene expression and cellular signaling pathways in tumor cell lines .
Methods of Application
Molecular biology techniques were used to study the effect of Sapitinib on gene expression and signaling pathways in various tumor cell lines.
Results
Sapitinib was found to be a more potent inhibitor of EGF-driven cellular proliferation compared to gefitinib, affecting multiple signaling pathways.
This analysis provides a detailed overview of the diverse applications of Sapitinib in scientific research, highlighting its potential in oncology, pharmacokinetics, drug metabolism, clinical trials, biochemistry, and molecular biology.
Analytical Chemistry
Application Summary
Development of a highly sensitive, rapid, and specific LC-MS/MS analytical method for the estimation of Sapitinib in human liver microsomes, with application to metabolic stability assessment .
Methods of Application
The LC-MS/MS method was validated following FDA guidelines for bioanalytical method validation, using electrospray ionization (ESI) in the positive ion mode.
Results
The method achieved a linear range from 1 ng/mL to 3000 ng/mL, with a limit of quantification (LOQ) of 0.88 ng/mL, indicating high sensitivity for Sapitinib’s quantification.
Toxicology
Application Summary
Investigation of Sapitinib’s potential adverse effects, which might be explained by reactive metabolites generated during metabolism that can bind to proteins and modify them, a mechanism considered an early step in organ toxicity .
Methods of Application
The study utilized capturing agents like potassium cyanide and methoxyamine to trap reactive intermediates during the metabolism of Sapitinib by human liver microsomes.
Results
Four adverse effects were reported, including gingival pain and blepharitis, which are hypothesized to be related to the reactive metabolites formed during Sapitinib’s metabolism.
Cellular Pharmacology
Application Summary
Sapitinib significantly increased the accumulation of paclitaxel in resistant colon cancer cells, likely by stimulating ATPase activity, which could competitively inhibit the uptake of paclitaxel .
属性
IUPAC Name |
2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN5O3/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSJLGUIXFDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233942 | |
Record name | Sapitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sapitinib | |
CAS RN |
848942-61-0 | |
Record name | Sapitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848942-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sapitinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848942610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sapitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[[4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAPITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3499328002 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。